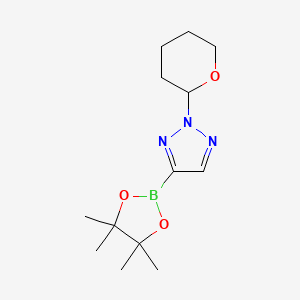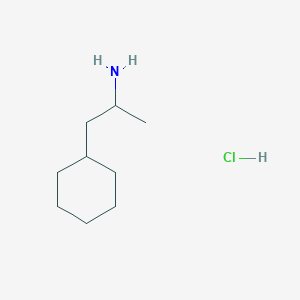
rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid, also known as rac-MPCA, is a chiral molecule that has been studied for its potential applications in a variety of scientific fields. It is a derivative of pyrazole, which is a five-membered heterocyclic ring composed of nitrogen and carbon atoms. Rac-MPCA has been found to possess a range of biochemical and physiological effects, and has been used in a variety of laboratory experiments. In
科学的研究の応用
Rac-MPCA has been studied for its potential applications in a variety of scientific fields. It has been used in studies of the mechanism of action of certain drugs, as well as in studies of the biochemical and physiological effects of drugs. It has also been used in studies of the structure and function of proteins, as well as in studies of the structure and function of enzymes.
作用機序
The mechanism of action of rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid is not fully understood. However, it is believed that the molecule binds to certain proteins and enzymes, altering their structure and function. It is also believed that rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid can interact with certain receptors in the body, leading to changes in the biochemical and physiological effects of certain drugs.
Biochemical and Physiological Effects
Rac-MPCA has been found to possess a range of biochemical and physiological effects. It has been found to interact with certain proteins and enzymes, leading to changes in their structure and function. It has also been found to interact with certain receptors in the body, leading to changes in the biochemical and physiological effects of certain drugs.
実験室実験の利点と制限
The use of rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid in laboratory experiments has a number of advantages and limitations. One advantage is that it is a chiral molecule, which can be used to study the effects of chirality on certain biochemical and physiological processes. Another advantage is that it can be used to study the mechanism of action of certain drugs, as well as the biochemical and physiological effects of drugs. One limitation is that it is not always easy to obtain rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid in a pure form, which can lead to inaccurate results in some experiments.
将来の方向性
The future directions for rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid research are numerous. One potential future direction is to study the effects of rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid on other biochemical and physiological processes, such as the regulation of gene expression. Another potential future direction is to study the effects of rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid on the structure and function of other proteins and enzymes. Additionally, further research could be conducted to explore the mechanism of action of rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid, as well as its potential applications in drug development.
合成法
Rac-MPCA can be synthesized through a variety of methods, including the Mitsunobu reaction and the Stork enamine reaction. The Mitsunobu reaction is a chemical reaction between an alcohol and an acid chloride that yields a tertiary alcohol. This reaction can be used to synthesize rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid from a pyrazole derivative and a carboxylic acid chloride. The Stork enamine reaction is a nucleophilic addition reaction that yields an enamine. This reaction can be used to synthesize rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid from an aldehyde and an enamine.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,3-epoxybutane", "1-methyl-1H-pyrazole-4-carboxylic acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "The first step involves the opening of the epoxide ring of 2,3-epoxybutane with sodium hydroxide to form 3-hydroxybutanol.", "The 3-hydroxybutanol is then reacted with 1-methyl-1H-pyrazole-4-carboxylic acid in the presence of hydrochloric acid to form the corresponding ester.", "The ester is then hydrolyzed with sodium hydroxide to form the carboxylic acid.", "The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride.", "The acid chloride is then reacted with sodium azide to form the corresponding azide.", "The azide is then reduced with hydrogen gas in the presence of palladium on carbon to form the target compound, rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid." ] } | |
CAS番号 |
1955499-60-1 |
製品名 |
rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid |
分子式 |
C10H14N2O3 |
分子量 |
210.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




